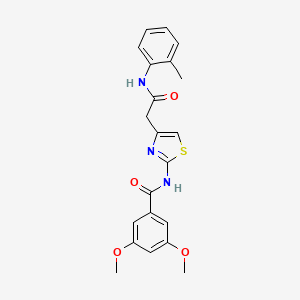

3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide

Description

3,5-Dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 3,5-dimethoxybenzamide group and an o-tolylaminoethyl-oxo side chain. Its structure combines aromatic methoxy groups with a thiazole heterocycle, making it a candidate for pharmacological investigations, particularly in antiviral or anti-inflammatory contexts.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13-6-4-5-7-18(13)23-19(25)10-15-12-29-21(22-15)24-20(26)14-8-16(27-2)11-17(9-14)28-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBNXBOMPBDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions.

Next, the benzamide core is introduced through an amide coupling reaction. This can be achieved by reacting the thiazole derivative with 3,5-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and large-scale amide coupling reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide have been studied extensively. Notable activities include:

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it targets specific pathways involved in cell growth and survival, making it a candidate for further development as an anticancer agent.

- Antimicrobial Activity : Compounds with thiadiazole and benzamide structures often exhibit antimicrobial properties. Research indicates that this compound may inhibit the growth of various pathogens, contributing to its potential use in treating infections.

- Acetylcholinesterase Inhibition : The compound's structure suggests potential activity as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated significant inhibitory effects on acetylcholinesterase activity, indicating therapeutic potential for cognitive disorders.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Inhibition of Acetylcholinesterase : In vitro assays demonstrated that this compound exhibits strong inhibitory activity against acetylcholinesterase, suggesting its potential as a treatment for Alzheimer's disease. Molecular docking studies provided insights into its binding interactions with the enzyme's active site.

- Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains, showing effective inhibition at low concentrations. These findings support further exploration into its development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups and benzamide core can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Influence on Activity: The o-tolylaminoethyl-oxo group in the target compound may enhance binding to hydrophobic pockets in biological targets compared to morpholinomethyl (4d) or piperidin-1-ylsulfonyl (2D216), which introduce polar or bulky groups .

Spectral and Synthetic Insights: The absence of explicit ¹H NMR data for the target compound contrasts with analogs like 7c, where aromatic protons (δ 8.20 ppm) and alkyl groups (δ 1.10 ppm) confirm structural integrity .

Functional Group Comparisons and Pharmacological Relevance

- Aminoethyl-Oxo Side Chain: The 2-oxo-2-(o-tolylamino)ethyl group distinguishes the target compound from derivatives like 4e (methylpiperazinyl) or 7i (fluoro substituent), which may alter solubility and target selectivity .

- Thiazole Core : All compounds share a thiazole ring, critical for π-π stacking interactions in enzymatic binding pockets .

Biological Activity

3,5-Dimethoxy-N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and comparisons with similar compounds, drawing from a variety of scientific sources.

Chemical Structure and Synthesis

The compound features a benzamide core with methoxy substitutions and a thiazole ring. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring followed by the attachment of the benzamide moiety. Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its unique structure may allow it to interact with specific molecular targets in biological systems.

Antimicrobial Activity

In studies evaluating related benzamide derivatives, several exhibited significant antifungal properties against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance, compounds derived from similar scaffolds showed inhibition rates exceeding 80% at concentrations of 100 mg/L .

Anticancer Properties

The thiazole moiety in the compound has been associated with anticancer activity. Compounds containing thiazole rings have demonstrated efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves its binding to specific enzymes or receptors within cells. This binding can modulate the activity of these targets, leading to therapeutic effects such as reduced tumor growth or enhanced antimicrobial activity .

Case Studies and Research Findings

- Antifungal Activity : A study on benzamide derivatives indicated that certain compounds exhibited excellent fungicidal activities against Botrytis cinerea, with some achieving inhibition rates above 80% at specific concentrations .

- Toxicity Assessments : Toxicity tests on zebrafish embryos showed varying degrees of toxicity among related compounds. For example, one derivative exhibited an LC50 value of 0.39 mg/L, classifying it as highly toxic .

- Comparative Analysis : In a comparative study of similar compounds, this compound was noted for its unique combination of methoxy groups and thiazole structure, which may enhance its solubility and biological activity compared to simpler analogs .

Data Tables

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Methoxy-substituted benzamide with thiazole | Antimicrobial, Anticancer | Enhanced solubility due to methoxy groups |

| N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)benzamide | Similar structure without methoxy groups | Antimicrobial | Lacks enhanced solubility |

| 1,2,4-Oxadiazole derivatives | Contains oxadiazole instead of thiazole | Antifungal | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.